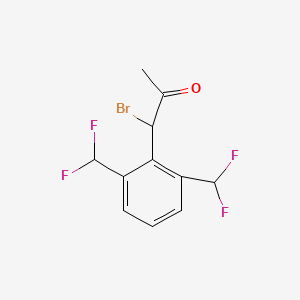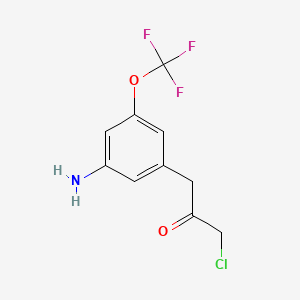
1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C6H12O6 and a molar mass of 180.16 g/mol . This compound is naturally occurring and is found in various fruits and plants. It is known for its sweet taste and is used in the food industry as a sweetener.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4,5,6-Pentahydroxyhexan-2-one can be synthesized through the oxidation of D-sorbitol using microbial or enzymatic methods. The process involves the use of Gluconobacter oxydans, a bacterium that selectively oxidizes D-sorbitol to L-sorbose . The reaction conditions typically include a controlled pH, temperature, and aeration to optimize the yield.
Industrial Production Methods
In industrial settings, the production of 1,3,4,5,6-Pentahydroxyhexan-2-one involves the fermentation of D-sorbitol using Gluconobacter oxydans. The process is carried out in large bioreactors where the conditions are carefully monitored to ensure maximum efficiency and yield. The product is then purified through crystallization and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5,6-Pentahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce L-sorbose acid.
Reduction: It can be reduced to produce D-sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Various reagents can be used depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products Formed
Oxidation: L-sorbose acid
Reduction: D-sorbitol
Substitution: Various acetylated derivatives
Aplicaciones Científicas De Investigación
1,3,4,5,6-Pentahydroxyhexan-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of vitamin C.
Industry: It is used in the food industry as a sweetener and in the production of various food additives.
Mecanismo De Acción
The mechanism of action of 1,3,4,5,6-Pentahydroxyhexan-2-one involves its interaction with specific enzymes and metabolic pathways. It is metabolized by the enzyme sorbose dehydrogenase, which converts it to L-sorbose acid. This compound can then enter various metabolic pathways, influencing cellular processes and energy production .
Comparación Con Compuestos Similares
Similar Compounds
D-sorbitol: A sugar alcohol that can be oxidized to produce 1,3,4,5,6-Pentahydroxyhexan-2-one.
D-fructose: A ketose sugar similar in structure but differing in the position of the hydroxyl groups.
D-glucose: An aldohexose sugar that can be converted to D-sorbitol and subsequently to 1,3,4,5,6-Pentahydroxyhexan-2-one.
Uniqueness
1,3,4,5,6-Pentahydroxyhexan-2-one is unique due to its specific configuration and its role as an intermediate in the synthesis of vitamin C. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C12H24O8 |
|---|---|
Peso molecular |
296.31 g/mol |
Nombre IUPAC |
1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3 |
Clave InChI |
BQYPOGXVXCJSMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)










